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Compound of Interest

2-Methyl-2H-indazole-7-
Compound Name:
carbonitrile

Cat. No.: B1387056

An In-depth Technical Guide to 2-Methyl-2H-
indazole-7-carbonitrile

Introduction: The Privileged Indazole Scaffold in
Modern Chemistry

Nitrogen-containing heterocycles are foundational pillars in the architecture of biologically
active molecules, forming the core of countless natural products and pharmaceuticals.[1]
Among these, the indazole scaffold, a bicyclic system featuring a fused benzene and pyrazole
ring, has emerged as a "privileged structure” in medicinal chemistry.[1] This designation
signifies its remarkable ability to bind to a diverse array of biological targets with high affinity,
making it a fertile ground for drug discovery.

Indazoles exist in different tautomeric forms, with the 1H- and 2H-isomers being the most
common.[2][3] The 2H-indazole isomer, in particular, is a crucial component in many
pharmacologically active compounds. This guide focuses on a specific, functionalized
derivative: 2-Methyl-2H-indazole-7-carbonitrile (CAS No. 1159511-51-9). As a versatile
chemical building block, its strategic placement of methyl and nitrile groups offers synthetic
chemists a powerful tool for generating novel molecular entities for screening and
development. This document provides a comprehensive technical overview of its properties,
synthesis, applications, and handling for researchers and drug development professionals.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1387056?utm_src=pdf-interest
https://www.benchchem.com/product/b1387056?utm_src=pdf-body
https://www.benchchem.com/product/b1387056?utm_src=pdf-body
https://www.benchchem.com/product/B1387056
https://www.benchchem.com/product/B1387056
https://caribjscitech.com/index.php/cjst/article/download/217/171
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278422/
https://www.benchchem.com/product/b1387056?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Core Compound Identification and Physicochemical
Profile

2-Methyl-2H-indazole-7-carbonitrile is a synthetically derived heterocyclic compound valued
for its potential as an intermediate in pharmaceutical research. The nitrile moiety serves as a
versatile synthetic handle, capable of being transformed into various functional groups such as
amines, amides, or carboxylic acids, thereby enabling the exploration of a broad chemical
space.

Chemical Identity

Parameter Value Reference

2-Methyl-2H-indazole-7-
Compound Name

carbonitrile
Synonym(s) 7-Cyano-2-methylindazole [4]
CAS Number 1159511-51-9 [4][5]
Molecular Formula CoH7N3 [5][6]
Molecular Weight 157.17 g/mol [4115]
PFBJGTOYNQTJGT-
InChl Key
UHFFFAOYSA-N
_ CN1N=C2C(=C1)C=CC=C2C#
Canonical SMILES [5]

N

Physicochemical Properties

© 2025 BenchChem. All rights reserved. 2/11 Tech Support


https://www.benchchem.com/product/b1387056?utm_src=pdf-body
https://www.sigmaaldrich.com/HK/zh/search/10377?focus=products&page=1&perpage=30&sort=relevance&term=10377&type=product
https://www.sigmaaldrich.com/HK/zh/search/10377?focus=products&page=1&perpage=30&sort=relevance&term=10377&type=product
https://www.bldpharm.com/products/1159511-51-9.html
https://www.bldpharm.com/products/1159511-51-9.html
http://www.bio-fount.com/cn/goods2/125279_2134.html
https://www.sigmaaldrich.com/HK/zh/search/10377?focus=products&page=1&perpage=30&sort=relevance&term=10377&type=product
https://www.bldpharm.com/products/1159511-51-9.html
https://www.bldpharm.com/products/1159511-51-9.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1387056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
Physical Form White to Yellow Solid
Purity Typically 297%

Data not widely published;

expected to be soluble in

Solubility ] )
organic solvents like DMSO,
DMF, and chlorinated solvents.
Recommended to be stored in
Storage a refrigerator, tightly closed, in
a dry and well-ventilated place.
Shipping Temp. Room Temperature

Predicted Spectroscopic Profile

While direct experimental spectra for this specific compound are not widely published in public
databases, its spectroscopic characteristics can be reliably predicted based on its structure and
established principles of spectroscopic interpretation.[7] This predicted data serves as a
benchmark for researchers verifying the identity and purity of synthesized or purchased

material.

Predicted *H NMR Data (400 MHz, DMSO-dse)
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Chemical Shift

Multiplicity
(3) ppm

Integration

Assignment

Rationale

~8.20 S

1H

H3

The proton at the
C3 position of
the indazole ring,
typically
deshielded.

~7.90 d

1H

H6

Aromatic proton
ortho to the
electron-
withdrawing
nitrile group,
shifted downfield.

~7.75 d

1H

H4

Aromatic proton
adjacent to the
fused ring

system.

~7.25 t

1H

H5

Aromatic proton
coupled to both
H4 and H6.

~4.20 S

3H

N-CHs

Methyl group
protons attached
to the nitrogen

atom.

Predicted **C NMR Data (100 MHz, DMSO-de)
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Chemical Shift (6) ppm Assignment Rationale
uaternary carbon at the rin

~148.0 C7a Q ) Y J

fusion.

Carbon at the C3 position of
~135.0 C3 _ _

the indazole ring.

Aromatic carbon deshielded by
~133.0 C6 o

the nitrile group.
~129.0 C4 Aromatic carbon.
~122.0 C5 Aromatic carbon.

uaternary carbon at the rin

~120.0 C3a Q _ Y J

fusion.
~118.0 -C=N Nitrile carbon.

Carbon bearing the nitrile
~105.0 Cc7

group.
~38.0 N-CHs Methyl carbon.

Predicted Infrared (IR) Data (ATR)

Wavenumber (cm~?) Assignment Rationale
~3100-3000 C-H stretch Aromatic C-H stretching.
Aliphatic C-H stretching from
~2950-2850 C-H stretch
the methyl group.
Characteristic sharp, strong
~2230-2210 C=N stretch ] o
absorption for the nitrile group.
Aromatic ring skeletal
~1610-1580 C=C stretch o
vibrations.
~1520-1480 C=N stretch Heterocyclic ring stretching.

Synthesis Strategy and Experimental Protocol
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The synthesis of 2H-indazoles often involves regioselective N-alkylation or cyclization reactions
that favor the N2 position.[8] A robust and widely applicable method is the copper-catalyzed
three-component reaction, which efficiently constructs the indazole core from readily available

starting materials.[9]

Proposed Synthesis Workflow

A plausible and efficient route to synthesize 2-Methyl-2H-indazole-7-carbonitrile involves a
one-pot, copper-catalyzed reaction of 2-bromo-6-cyanobenzaldehyde, methylamine, and
sodium azide. The copper catalyst is crucial for facilitating the key C-N and N-N bond
formations that lead to the final cyclized product.[8][9]

(2-Bromo-6-cyanobenzaldehyde) Methylamine (CH3NH2)

+

A J A J
In-situ formation of . ; Cu(l) Catalyst SVE
E\l—(z-bromo-ﬁ-cyanobenzylidene)methanaming Sl AR (ERE) (e.g., Cul) (e.g., DMSO)
| i
! i
1 |
| |

¥
Copper-catalyzed
cyclization

2-Methyl-2H-indazole-7-carbonitrile

Click to download full resolution via product page

Caption: Copper-catalyzed one-pot synthesis of the target compound.

Generalized Experimental Protocol

Causality: This protocol is designed for efficiency and atom economy by combining multiple
steps into a single operation. The choice of a polar aprotic solvent like DMSO is to ensure all
reactants remain in solution at the required reaction temperature. The copper(l) catalyst is
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selected for its proven efficacy in mediating the formation of both the C-N imine bond and the

subsequent N-N bond required for cyclization.[2]

Vessel Preparation: To a dry, inert-atmosphere reaction vessel, add 2-bromo-6-
cyanobenzaldehyde (1.0 eq.), copper(l) iodide (0.1 eq.), and sodium azide (1.5 eq.).

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the vessel to dissolve the
solids under stirring.

Amine Addition: Slowly add a solution of methylamine (1.2 eq., e.g., 40% in H20 or as
hydrochloride salt with a base like triethylamine) to the reaction mixture at room temperature.

Reaction Conditions: Heat the mixture to 110-120 °C and maintain stirring for 12-24 hours.
The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into
water. An organic/aqueous extraction (e.g., with ethyl acetate) is performed to isolate the
crude product. The organic layers are combined, washed with brine, dried over anhydrous
sodium sulfate, and filtered.

Purification: The solvent is removed under reduced pressure. The resulting crude solid is
then purified using column chromatography on silica gel (e.g., with a hexane/ethyl acetate
gradient) to yield pure 2-Methyl-2H-indazole-7-carbonitrile.

Applications in Research and Drug Discovery

2-Methyl-2H-indazole-7-carbonitrile is not typically an end-product but rather a strategic

intermediate. Its value lies in the synthetic versatility of the indazole core and the nitrile

functional group, allowing for the creation of diverse compound libraries for high-throughput

screening.

Role as a Chemical Scaffold

The indazole ring is a known pharmacophore present in several FDA-approved drugs,

including:
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 Axitinib: An anti-cancer agent for renal cell carcinoma.[10]
e Niraparib: A PARP inhibitor used for treating ovarian cancer.[10]
e Benzydamine: A non-steroidal anti-inflammatory drug (NSAID).[2]

This compound provides a pre-formed, correctly substituted 2H-indazole core, saving
researchers significant synthetic effort.

Synthetic Derivatization Potential

The nitrile group at the C7 position is a key feature, offering multiple pathways for chemical
elaboration to generate novel derivatives for biological testing.

2-Methyl-2H-indazole-7-carbonitrile

Reduction
(e.g., LiAIH4, H2/Ni)

Partial Hydrolysis
e.g., H202, base)

Hydrolysis
(Acid or Base)

[2+3] Cycloaddition
e.g., NaN3, NH4CI)

7-(Aminomethyl)-2-methyl-
2H-indazole

2H-indazole 7-carboxamide

2-Methyl-2H-indazole-
7-carboxylic acid

2-Methyl-7-(1H-tetrazol-5-yl)- [Z-MethyI-ZH-indazolej

Click to download full resolution via product page
Caption: Synthetic pathways from the nitrile group to other functional groups.

This strategic derivatization allows for the modulation of key drug-like properties such as
solubility, lipophilicity, and the ability to form hydrogen bonds, which are critical for target
engagement and pharmacokinetic profiles.[11]

Safety, Handling, and Storage

As a laboratory chemical, 2-Methyl-2H-indazole-7-carbonitrile must be handled with
appropriate precautions. The information below is a summary derived from available Safety
Data Sheets (SDS).[12]
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GHS Hazard Information

Pictogram wialt text

Signal Word Warning

H315: Causes skin irritation.H319: Causes
Hazard Statements serious eye irritation.H335: May cause

respiratory irritation.

P261: Avoid breathing dust.P280: Wear
protective gloves/eye protection/face
protection.P302 + P352: IF ON SKIN: Wash with
Precautionary Statements plenty of soap and water.P305 + P351 + P338:
IF IN EYES: Rinse cautiously with water for
several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing.

Handling and First Aid

Engineering Controls: Use only outdoors or in a well-ventilated area. Ensure that eyewash
stations and safety showers are close to the workstation.[12]

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and
eye/face protection (chemical safety goggles conforming to EN166 or OSHA standards).

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable
for breathing. Call a POISON CENTER or doctor if you feel unwell.[12]

Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get
medical advice.[12]

Eye Contact: Rinse cautiously with water for several minutes. If eye irritation persists, get
medical advice.[12]

Ingestion: If swallowed, call a POISON CENTER or doctor if you feel unwell. Rinse mouth.
[12]
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» Disposal: Dispose of contents and container to an approved waste disposal plant in
accordance with local, regional, and national regulations.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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